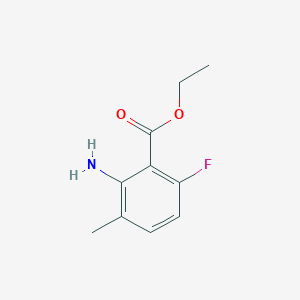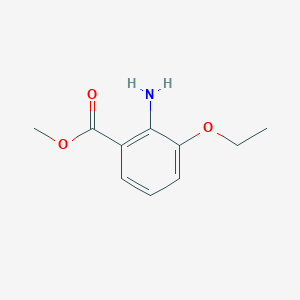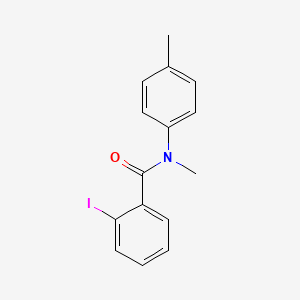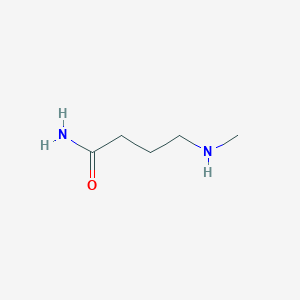
4-(Methylamino)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylamino)butanamide is an organic compound with the molecular formula C5H12N2O It is a derivative of butanamide, where a methylamino group is attached to the fourth carbon of the butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Methylamino)butanamide can be synthesized through several methods. One common approach involves the reaction of butanamide with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where butanamide and methylamine are combined in the presence of a catalyst. The reaction mixture is then subjected to purification processes to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-(Methylamino)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitriles or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(Methylamino)butanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Methylamino)butanamide involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds and participate in electrostatic interactions with biological molecules, influencing their function and activity. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Butanamide: The parent compound, lacking the methylamino group.
N-Methylbutanamide: A similar compound with the methyl group attached to the nitrogen atom.
4-(Dimethylamino)butanamide: A derivative with an additional methyl group on the amino nitrogen.
Uniqueness: 4-(Methylamino)butanamide is unique due to the specific positioning of the methylamino group, which imparts distinct chemical and physical properties compared to its analogs
Properties
IUPAC Name |
4-(methylamino)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-7-4-2-3-5(6)8/h7H,2-4H2,1H3,(H2,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTFQUPGWBMXMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
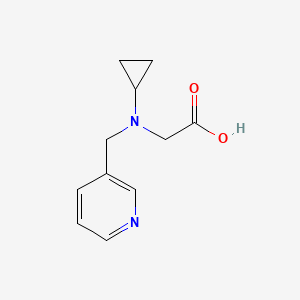
![[Cyclopropyl-(4-nitro-benzyl)-amino]-acetic acid](/img/structure/B7866887.png)
![[(2-Bromo-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7866890.png)
![[Cyclopropyl-(3,4-dichloro-benzyl)-amino]-acetic acid](/img/structure/B7866898.png)
![[(4-Cyano-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7866902.png)
![[Cyclopropyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid](/img/structure/B7866907.png)
![[Cyclopropyl-(2,6-dichloro-benzyl)-amino]-acetic acid](/img/structure/B7866908.png)
![[Cyclopropyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid](/img/structure/B7866911.png)
![[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7866918.png)
